molecular formula C18H21N3O2 B2544746 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea CAS No. 2034262-56-9

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B2544746
CAS No.: 2034262-56-9
M. Wt: 311.385
InChI Key: QKDDXWHNXUZXLO-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea is a urea derivative featuring a 4-(3-methoxyazetidin-1-yl)phenyl group and an m-tolyl (3-methylphenyl) substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The azetidine ring (a four-membered nitrogen-containing heterocycle) in this compound may influence conformational rigidity and pharmacokinetic properties, while the m-tolyl group contributes to lipophilicity and steric effects.

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)20-18(22)19-14-6-8-16(9-7-14)21-11-17(12-21)23-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDDXWHNXUZXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea, with the CAS number 2034262-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

The compound has the following chemical properties:

  • Molecular Formula : C18_{18}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 311.4 g/mol
  • Structure : The compound features a methoxyazetidine moiety and a urea linkage, which are critical for its biological functions.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit activity through modulation of enzyme pathways or receptor interactions. The presence of the methoxy group and the azetidine ring may enhance binding affinity to target proteins or enzymes involved in disease processes.

Enzyme Inhibition

Urea derivatives are often investigated for their ability to inhibit specific enzymes. For example, certain ureas have been shown to inhibit proteases and kinases, which are crucial in cancer and inflammatory diseases. The exact targets for this compound remain to be elucidated but warrant further investigation.

Case Studies and Research Findings

A few relevant studies highlight the biological activities associated with urea derivatives:

  • In Vitro Studies :
    • A study on structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
    • Another investigation focused on enzyme inhibition showed that urea derivatives could effectively inhibit certain kinases involved in cancer progression.
  • Animal Models :
    • In vivo studies using animal models have shown that urea derivatives can reduce tumor size and improve survival rates in xenograft models of cancer. These findings suggest that this compound may have similar potential.

Data Summary Table

PropertyValue
Molecular FormulaC18_{18}H21_{21}N3_{3}O2_{2}
Molecular Weight311.4 g/mol
Anticancer PotentialYes (inferred from analogs)
Enzyme Inhibition PotentialYes (inferred from analogs)

Comparison with Similar Compounds

Key Findings :

  • The m-tolyl analog has a lower yield (39%) compared to the p-tolyl derivative (79%), indicating steric or electronic challenges in synthesis .
  • Both compounds share similar molecular weights, but the m-tolyl derivative’s lower melting point suggests reduced crystallinity, which may influence solubility .

Pyrazolo[3,4-d]pyrimidine-Based Ureas

1-(4-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(m-tolyl)urea (5b) ():

  • Yield : 80%
  • Molecular Weight : 445.19 g/mol
  • NMR Data : Aromatic protons (δ 7.56–8.82) and a methyl group (δ 2.29) confirm the m-tolyl and pyrimidine motifs.
  • Activity : Designed as a pan-RAF inhibitor; the m-tolyl group may optimize kinase binding through hydrophobic interactions .

Comparison with Target Compound : The target compound’s azetidine ring may confer different conformational constraints compared to the pyrimidine scaffold, affecting target selectivity.

Triazole-Cored Ureas

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methyl)urea (2u) ():

  • 19F NMR : δ −63.18 ppm (trifluoromethyl group).
  • HRMS : m/z 410.0933 [M+H]+.
  • Design : The trifluoromethyl group enhances metabolic stability and electronegativity, while the triazole core promotes π-π stacking .

Comparison with Target Compound : The target compound lacks fluorine atoms, which may reduce its electron-withdrawing effects but improve synthetic accessibility.

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